molecular formula C17H13N3O B11846289 6,7-Dimethyl-2-oxo-4-phenyl-1,2-dihydroquinazoline-8-carbonitrile CAS No. 89638-44-8

6,7-Dimethyl-2-oxo-4-phenyl-1,2-dihydroquinazoline-8-carbonitrile

Cat. No.: B11846289
CAS No.: 89638-44-8
M. Wt: 275.30 g/mol
InChI Key: KNLQLBXHVJQEKB-UHFFFAOYSA-N
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Description

6,7-Dimethyl-2-oxo-4-phenyl-1,2-dihydroquinazoline-8-carbonitrile is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethyl-2-oxo-4-phenyl-1,2-dihydroquinazoline-8-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzonitrile with acetophenone derivatives under acidic conditions, followed by cyclization and oxidation steps . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-2-oxo-4-phenyl-1,2-dihydroquinazoline-8-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities and properties .

Scientific Research Applications

6,7-Dimethyl-2-oxo-4-phenyl-1,2-dihydroquinazoline-8-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-2-oxo-4-phenyl-1,2-dihydroquinazoline-8-carbonitrile involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA or RNA, affecting gene expression and cellular functions . The exact pathways and molecular targets are still under investigation, but its ability to modulate biological processes makes it a compound of interest in drug discovery .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
  • 7,7-Dimethyl-2,4-diphenyl-5-oxo-1,4-dihydroquinazoline
  • 7,7-Dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazoline-5-one

Uniqueness

6,7-Dimethyl-2-oxo-4-phenyl-1,2-dihydroquinazoline-8-carbonitrile stands out due to its specific substitution pattern and the presence of both oxo and nitrile groups. These features contribute to its unique reactivity and potential biological activities compared to other similar compounds .

Properties

CAS No.

89638-44-8

Molecular Formula

C17H13N3O

Molecular Weight

275.30 g/mol

IUPAC Name

6,7-dimethyl-2-oxo-4-phenyl-1H-quinazoline-8-carbonitrile

InChI

InChI=1S/C17H13N3O/c1-10-8-13-15(12-6-4-3-5-7-12)19-17(21)20-16(13)14(9-18)11(10)2/h3-8H,1-2H3,(H,19,20,21)

InChI Key

KNLQLBXHVJQEKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1C)C#N)NC(=O)N=C2C3=CC=CC=C3

Origin of Product

United States

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